molecular formula C14H18INO4 B558666 Boc-D-Phe(4-I)-OH CAS No. 176199-35-2

Boc-D-Phe(4-I)-OH

Cat. No.: B558666
CAS No.: 176199-35-2
M. Wt: 391.2 g/mol
InChI Key: JZLZDBGQWRBTHN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Phe(4-I)-OH: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and an iodine atom at the para position of the phenyl ring. It is commonly used in peptide synthesis and as an intermediate in pharmaceutical research .

Biochemical Analysis

Biochemical Properties

Boc-4-iodo-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used as a substrate in solid-phase peptide synthesis, where it is incorporated into growing peptide chains. The iodine atom in Boc-4-iodo-D-phenylalanine can also participate in halogen bonding interactions with other biomolecules, influencing the overall structure and stability of the synthesized peptides .

Cellular Effects

Boc-4-iodo-D-phenylalanine has been shown to affect various cellular processes. In particular, it can influence cell signaling pathways and gene expression. The compound’s incorporation into peptides can alter their interaction with cell surface receptors, potentially modulating signal transduction pathways. Additionally, Boc-4-iodo-D-phenylalanine can impact cellular metabolism by affecting the activity of enzymes involved in amino acid metabolism .

Molecular Mechanism

The molecular mechanism of Boc-4-iodo-D-phenylalanine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through halogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Furthermore, Boc-4-iodo-D-phenylalanine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-4-iodo-D-phenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Boc-4-iodo-D-phenylalanine is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro experiments .

Dosage Effects in Animal Models

The effects of Boc-4-iodo-D-phenylalanine can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful .

Metabolic Pathways

Boc-4-iodo-D-phenylalanine is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound can interact with enzymes such as aminopeptidases and transaminases, influencing the metabolic flux and levels of metabolites. These interactions can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, Boc-4-iodo-D-phenylalanine is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters. For example, it may be actively transported into cells via amino acid transporters and subsequently distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of Boc-4-iodo-D-phenylalanine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in peptide synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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